molecular formula C9H9NO2 B14343963 2-Phenoxy-4,5-dihydro-1,3-oxazole CAS No. 94517-17-6

2-Phenoxy-4,5-dihydro-1,3-oxazole

Cat. No.: B14343963
CAS No.: 94517-17-6
M. Wt: 163.17 g/mol
InChI Key: DFRAMGWZBJUEAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-4,5-dihydro-1,3-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the reaction of α-haloketones with formamide . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene and bromotrichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles, including this compound, often employs flow chemistry techniques. This method allows for the rapid and efficient production of oxazoles by using continuous flow reactors packed with reagents such as manganese dioxide . This approach enhances safety and scalability compared to traditional batch synthesis.

Mechanism of Action

The mechanism of action of 2-Phenoxy-4,5-dihydro-1,3-oxazole involves its interaction with biological targets through its oxazole ring. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Properties

CAS No.

94517-17-6

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-phenoxy-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C9H9NO2/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-5H,6-7H2

InChI Key

DFRAMGWZBJUEAK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)OC2=CC=CC=C2

Origin of Product

United States

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